2-Fluoro-N-methylnicotinamide is synthesized from nicotinamide derivatives through specific chemical reactions. Its classification falls under the category of pharmaceutical intermediates and building blocks for the synthesis of more complex fluorinated compounds.
The synthesis of 2-Fluoro-N-methylnicotinamide typically involves the fluorination of nicotinamide or its derivatives. One common method utilizes N-fluoropyridinium salts, which are generated by fluorinating pyridine derivatives with fluorine gas in the presence of a non-nucleophilic anion salt. This method allows for controlled introduction of fluorine into the molecular structure .
The molecular structure of 2-Fluoro-N-methylnicotinamide can be described as follows:
2-Fluoro-N-methylnicotinamide can participate in various chemical reactions, including:
These reactions can lead to various products depending on the reagents and conditions used .
The mechanism of action for 2-Fluoro-N-methylnicotinamide primarily involves its interaction with specific enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity towards these targets, which may lead to potent biological effects.
2-Fluoro-N-methylnicotinamide has diverse applications across several scientific fields:
2-Fluoro-N-methylnicotinamide (CAS 949154-26-1) is systematically named as 2-fluoro-N-methoxy-N-methylpyridine-3-carboxamide according to IUPAC conventions [1]. It belongs to the N-methylnicotinamide subclass, characterized by methylation of the carboxamide nitrogen (–CONHCH₃) and site-specific fluorine substitution at the pyridine ring's C2 position. This fluorination differentiates it from non-halogenated analogs like N-methylnicotinamide and influences electronic distribution, as evidenced by its canonical SMILES: CON(C)C(=O)c1cccnc1F [1]. The fluorine atom (van der Waals radius: 1.47 Å) creates a steric and electronic mimic of the hydrogen atom (1.20 Å) while enhancing ring electron-withdrawing properties [6].
Structurally, it shares the nicotinamide core with endogenous metabolites but incorporates strategic modifications:
Table 1: Physicochemical Properties of 2-Fluoro-N-methylnicotinamide
Property | Value | Method/Reference |
---|---|---|
CAS Number | 949154-26-1 | [1] |
Molecular Formula | C₈H₉FN₂O₂ | [1] [7] |
Molecular Weight | 184.17 g/mol | [1] |
LogP | 0.74 | Calculated [1] |
Hydrogen Bond Acceptors | 3 | [1] |
Fractional sp³ Carbons (Fsp³) | 0.25 | [1] |
The synthesis of 2-fluoro-N-methylnicotinamide emerged in the early 2000s alongside growing interest in fluorinated nicotinamide analogs as enzyme inhibitors. Its development was catalyzed by:
Medicinal chemistry interest intensified when proteomic studies identified nicotinamide N-methyltransferase (NNMT) as overexpressed in non-small cell lung cancer (NSCLC) cells resistant to EGFR tyrosine kinase inhibitors (TKIs) [2]. As a substrate-competitive inhibitor, 2-fluoro-N-methylnicotinamide’s structural similarity to nicotinamide allowed binding to NNMT’s active site, with the fluorine atom enhancing binding affinity by 5.58-fold compared to non-fluorinated analogs in resistant PC9/GR cells [2]. Subsequent optimization yielded derivatives like tricyclic inhibitor JBSNF-000028, which reduced NNMT-driven 1-methylnicotinamide (MNA) production by 75% in U2OS cells [4].
This compound’s primary therapeutic significance lies in modulating nicotinamide-dependent enzymes, particularly NNMT, which regulates cellular methylation balance and glycolytic flux:
NNMT Inhibition in Oncology
Table 2: Key Enzymatic Targets of 2-Fluoro-N-methylnicotinamide Derivatives
Target Enzyme | Biological Impact | Therapeutic Area |
---|---|---|
Nicotinamide N-methyltransferase (NNMT) | Depletes MNA, restores SAM:SAH ratio, inhibits c-Myc | NSCLC therapy [2] |
Fab I enoyl reductase | Disrupts bacterial fatty acid synthesis | Antibacterial [5] |
Aldehyde oxidase | Alters MNA catabolism to pyridones | Metabolic disease [4] |
Antibacterial Applications
Derivatives like 5-(2,5-difluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)-N-(2-methoxybenzyl)-2-ethylnicotinamide exhibit MIC values of 32 µg/ml against Staphylococcus aureus by inhibiting Fab I enoyl reductase—a key enzyme in bacterial fatty acid biosynthesis [5]. The fluorine atoms enhance membrane penetration and target binding via halogen interactions with Tyr₁₅₆.
Metabolic Disease Implications
NNMT inhibition reduces adipose tissue MNA levels in obese mice, improving insulin sensitivity and glucose tolerance [4]. The fluorine atom in 2-fluoro-N-methylnicotinamide analogs increases in vivo stability, prolonging target engagement compared to non-fluorinated inhibitors.
Table 3: Synthetic Routes to 2-Fluoro-N-methylnicotinamide Derivatives
Method | Key Reagents/Conditions | Yield | Application Scope |
---|---|---|---|
Reductive Amination | Ti(OⁱPr)₄, NaBH₃CN, DCM, 25°C, 4h | 48% | Piperazine conjugation [5] |
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | 60–75% | Biaryl synthesis [5] |
Weinreb Amide Formation | N,O-Dimethylhydroxylamine, EDC, DMAP | 85% | Core structure [1] |
Compound Names Cited:
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2